molecular formula C11H13BrO2 B8681606 Ethyl 2-(2-bromo-3-methylphenyl)acetate

Ethyl 2-(2-bromo-3-methylphenyl)acetate

Cat. No. B8681606
M. Wt: 257.12 g/mol
InChI Key: YYKQCVDLBDHPLY-UHFFFAOYSA-N
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Patent
US06313137B1

Procedure details

2-(2-bromo-3-methylphenyl)acetic acid (7.9 g, 0.034 mol) and sulfuric acid (0.1 ml) were added to ethanol (25 ml) and the mixture was refluxed overnight. The solvent was evaporated and to the residue was added saturated sodium carbonate. The aqueous solution was extracted twice with diethyl ether, the organic extracts were combiened, washed twice with water, dried and evaporated under reduced pressure to give the desired product as an oil. (8.5 g,97.7%).
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=[O:11].S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([O:12][CH2:18][CH3:19])=[O:11]

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1C)CC(=O)O
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated and to the residue
ADDITION
Type
ADDITION
Details
was added saturated sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted twice with diethyl ether
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1C)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.